molecular formula C16H18NO3P B2487420 Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid CAS No. 313959-12-5

Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid

Cat. No.: B2487420
CAS No.: 313959-12-5
M. Wt: 303.298
InChI Key: FWGDYUUJZYCERX-UHFFFAOYSA-N
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Description

Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications, environmental impact, and industrial uses. This compound is characterized by its unique structure, which includes a phosphinic acid group attached to a phenylacetamidoethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid can be synthesized through various methods. One common approach involves the hydrolysis of its ester precursors, phosphinates, under acidic or basic conditions . The hydrolysis can also be facilitated by using trimethylsilyl halides to cleave the C-O bond . The optimized reaction conditions for these processes are still being explored, making this an active area of research.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrolysis of phosphinate esters. The process may include steps such as dealkylation and purification to ensure the final product’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, often requiring specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphine derivatives. Substitution reactions can lead to a variety of functionalized phosphinic acids .

Scientific Research Applications

Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of antibacterial and antiviral agents.

    Industry: It is utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity .

Comparison with Similar Compounds

Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid can be compared with other similar compounds, such as:

  • **Phosphinic acid, [phenyl(phenylamino)m

Properties

IUPAC Name

phenyl-[1-[(2-phenylacetyl)amino]ethyl]phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18NO3P/c1-13(21(19,20)15-10-6-3-7-11-15)17-16(18)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGDYUUJZYCERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(NC(=O)CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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